molecular formula C16H17BrO3 B4887182 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B4887182
M. Wt: 337.21 g/mol
InChI Key: NVQOTEIOFFEIDD-UHFFFAOYSA-N
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Description

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H17BrO3. It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-(4-methoxyphenoxy)propoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, 2-[3-(4-methoxyphenoxy)propoxy]benzene, undergoes bromination using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position on the benzene ring.

    Etherification: The intermediate product is then subjected to etherification, where the hydroxyl group of the intermediate reacts with 4-methoxyphenol in the presence of a base such as potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethyl sulfoxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon).

Major Products Formed

    Substitution: Amino derivatives, thiol derivatives, alkoxy derivatives.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: De-brominated products, reduced aromatic rings.

Scientific Research Applications

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions with nucleophiles.

    Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

    Hydrophobic Interactions: The aromatic ring and methoxy groups can engage in hydrophobic interactions with other molecules, influencing its binding and activity.

Comparison with Similar Compounds

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene can be compared with similar compounds such as:

    1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene: Similar structure but with a different position of the methoxy group, leading to variations in reactivity and properties.

    1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group, affecting its chemical behavior and applications.

    2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene: Contains additional methyl substitution, influencing its steric and electronic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQOTEIOFFEIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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